molecular formula C7H17Cl2N2O3P B1665695 Alcophosphamide CAS No. 52336-54-6

Alcophosphamide

Cat. No.: B1665695
CAS No.: 52336-54-6
M. Wt: 279.1 g/mol
InChI Key: 1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)
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Description

Alcophosphamide is a chemical compound with the molecular formula C7H17Cl2N2O3P. It is a metabolite of cyclophosphamide, a widely used chemotherapeutic agent. This compound is known for its role as an alkylating agent, which means it introduces alkyl radicals into biologically active molecules, thereby preventing their proper functioning. This compound has significant applications in the field of medicine, particularly in cancer treatment, due to its ability to interfere with the growth of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alcophosphamide is typically synthesized through the metabolic conversion of cyclophosphamide. Cyclophosphamide undergoes enzymatic oxidation to form 4-hydroxycyclophosphamide, which then tautomerizes to aldophosphamide. Aldophosphamide can be further metabolized to form this compound .

Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of cyclophosphamide, followed by its metabolic conversion. This process requires stringent control of reaction conditions, including temperature, pH, and the presence of specific enzymes to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Alcophosphamide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form carboxyphosphamide.

    Reduction: It can be reduced to form various metabolites.

    Substitution: this compound can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia and amines are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Alcophosphamide has a wide range of scientific research applications, including:

Mechanism of Action

Alcophosphamide exerts its effects primarily through its role as an alkylating agent. It introduces alkyl groups into DNA, leading to DNA cross-linking and strand breaks. This prevents DNA replication and transcription, ultimately causing cell death. The molecular targets of this compound include DNA and various cellular enzymes involved in DNA repair and replication. The pathways involved in its mechanism of action include the activation of apoptotic pathways and the inhibition of cell division .

Comparison with Similar Compounds

    Cyclophosphamide: The parent compound of alcophosphamide, used as a chemotherapeutic agent.

    Ifosfamide: Another alkylating agent with similar properties and applications.

    Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia.

Uniqueness of this compound: this compound is unique in its specific metabolic pathway and its role as an intermediate in the activation of cyclophosphamide. Unlike other alkylating agents, this compound is formed through the enzymatic conversion of aldophosphamide, making it a crucial component in the pharmacokinetics of cyclophosphamide .

Properties

IUPAC Name

3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGFIGVSVQRQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COP(=O)(N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201275
Record name 3-Hydroxypropyl N,N-bis(2-chloroethyl)phosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52336-54-6
Record name 3-Hydroxypropyl N,N-bis(2-chloroethyl)phosphorodiamidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52336-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alcophosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052336546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyphosphamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxyphosphamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxypropyl N,N-bis(2-chloroethyl)phosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alcophosphamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3CP3B98PL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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